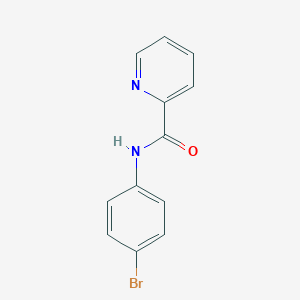

N-(4-Bromophenyl)picolinamide

Vue d'ensemble

Description

N-(4-Bromophenyl)picolinamide is a chemical compound with the molecular formula C12H9BrN2O and a molecular weight of 277.12 . It has been used for research and development purposes .

Synthesis Analysis

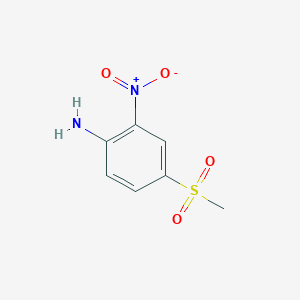

The synthesis of this compound and its derivatives has been reported in several studies . For instance, a synthetic method for obtaining 4,5-disubstituted 2-(pyridin-2-yl)oxazoles from picolinamide and aldehydes by employing Pd (TFA) 2 as the catalyst in n-octane has been developed . This cascade reaction involves the condensation of picolinamide and two aldehyde molecules promoted by trifluoroacetic acid (TFA) generated in situ from Pd (TFA) 2 .Molecular Structure Analysis

The molecular structure of this compound has been confirmed by physicochemical properties and spectroanalytical data (NMR, IR and elemental) . The computed HOMO-LUMO energy demonstrates that charge exchange takes place inside the molecule . The estimated small HOMO-LUMO energy gap indicates that the molecule is chemically reactive .Chemical Reactions Analysis

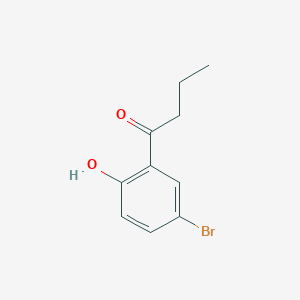

The chemical reactions of this compound have been studied in the context of its antimicrobial activity . The antimicrobial activity of the synthesized compounds of N-(4-(4-bromophenyl) thiazol-2-yl)-2-chloroacetamide was evaluated against Gram positive bacteria [Staphylococcus aureus (MTCC3160) and Bacillus subtilis (MTCC441)], Gram negative bacterium Escherichia coli (MTCC443) and fungal strains- Aspergillus niger (MTCC281); Candida .Physical And Chemical Properties Analysis

This compound has a molecular weight of 277.12 . Further physical and chemical properties can be obtained from its Safety Data Sheet .Applications De Recherche Scientifique

1. Organometallic Chemistry and Metal-Ligand Interactions

N-(4-Bromophenyl)picolinamide has been studied for its interactions with various metals, leading to the formation of different organometallic complexes. For example, its reaction with iridium forms complexes where the amide ligand coordinates as a monoanionic bidentate N,N donor, exhibiting distinct NMR signals and MLCT transitions (Dasgupta et al., 2008). Similar research has been conducted with ruthenium, resulting in complexes with diverse binding modes and potential catalytic properties (Nag et al., 2007).

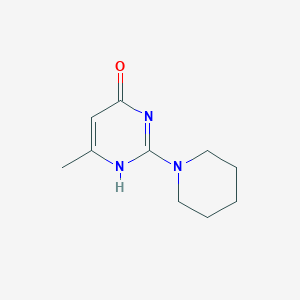

2. Medicinal Chemistry and Drug Design

In medicinal chemistry, derivatives of this compound have been explored for their potential as therapeutic agents. For instance, picolinamide-based rhodium, iridium, and ruthenium half-sandwich complexes have shown promising cytotoxicities, making them potential candidates for anticancer agents (Almodares et al., 2014).

3. Catalysis and Chemical Synthesis

The compound has been applied in the field of catalysis. A binuclear Mn(II) complex based on N-(4-nitrophenyl)picolinamide, for instance, has shown high efficiency in the epoxidation of cyclic olefins (Bagherzadeh et al., 2015). In addition, picolinamide has been used as a directing group in the cobalt-catalyzed synthesis of isoquinolines (Kuai et al., 2017).

4. Chemical Sensing and Environmental Analysis

This compound derivatives have also found applications in chemical sensing. For example, a carboxamide ligand based on N-(thiazole-2-yl) picolinamide was developed for optical investigation of metal ions like Hg2+, Cd2+, and Zn2+ (Kiani et al., 2020). Furthermore, a mercury ion-selective optode using trityl-picolinamide as an ionophore was developed, demonstrating good selectivity for mercury ions (Kuswandi et al., 2007).

5. Biochemical Research and Proteomics

In biochemical research, picolinamide and its derivatives have been investigated for their interactions with biological molecules and potential therapeutic effects. For instance, picolinamide has been studied as an inhibitor of poly (ADP-ribose) synthetase, with implications in the prevention of diabetes-related cellular damage (Yamamoto & Okamoto, 1980).

Mécanisme D'action

Target of Action

N-(4-Bromophenyl)picolinamide primarily targets the lipid-transfer protein Sec14p . Sec14p is a critical protein involved in the regulation of phosphatidylinositol transfer between membranes, which is essential for the proper functioning of various cellular processes .

Mode of Action

The compound interacts with Sec14p, inhibiting its function . This interaction results in a disruption of the normal lipid transfer process, affecting the balance of phosphatidylinositol and other lipids in the cell . The exact nature of this interaction and the resulting changes at the molecular level are still under investigation.

Biochemical Pathways

The inhibition of Sec14p affects the phosphatidylinositol signaling pathway . This pathway plays a crucial role in various cellular processes, including cell growth, differentiation, and survival . Disruption of this pathway can lead to significant downstream effects, potentially impacting cell function and viability .

Pharmacokinetics

It has been suggested that the compound has high gastrointestinal absorption and is bbb permeant . . More research is needed to fully understand the ADME properties of this compound and their impact on its bioavailability.

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on its interaction with Sec14p and the subsequent disruption of the phosphatidylinositol signaling pathway . This can lead to a variety of effects, potentially including altered cell growth and viability

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s solubility can affect its absorption and distribution within the body . Additionally, factors such as pH and temperature could potentially impact the compound’s stability and activity . More research is needed to understand how these and other environmental factors influence the action of this compound.

Safety and Hazards

According to its Safety Data Sheet, precautions should be taken to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye when handling N-(4-Bromophenyl)picolinamide . Personal protective equipment should be used, and adequate ventilation should be ensured . In case of accidental release, further spillage or leakage should be prevented, and the chemical should not be allowed to enter drains .

Orientations Futures

N-(4-Bromophenyl)picolinamide has captured the attention of researchers in various fields due to its potential applications. Future research directions may include further exploration of its antifungal properties, optimization of its synthesis, and investigation of its potential as a lead compound for rational drug designing .

Propriétés

IUPAC Name |

N-(4-bromophenyl)pyridine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9BrN2O/c13-9-4-6-10(7-5-9)15-12(16)11-3-1-2-8-14-11/h1-8H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAJKUZRIZUSGKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C(=O)NC2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90356881 | |

| Record name | N-(4-Bromophenyl)picolinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90356881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

14547-73-0 | |

| Record name | N-(4-Bromophenyl)-2-pyridinecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14547-73-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(4-Bromophenyl)picolinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90356881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

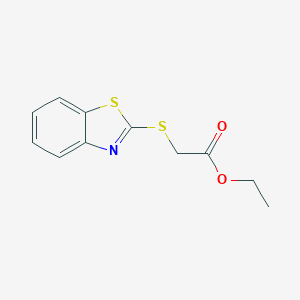

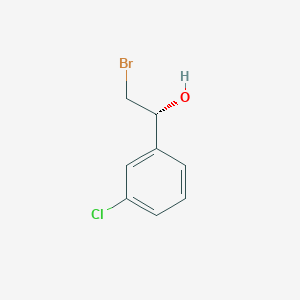

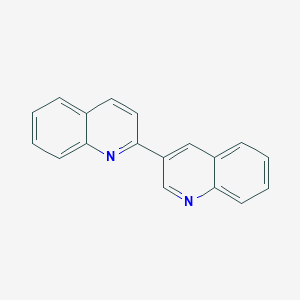

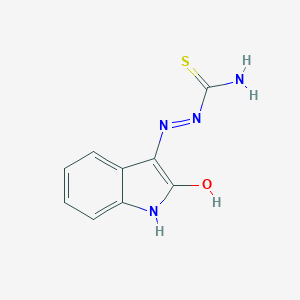

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethanol, 2,2'-[(3-nitrophenyl)imino]bis-](/img/structure/B181940.png)

![3-Methyl-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B181949.png)

![7-hydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B181953.png)